molecular formula C18H14N2O5S B12199453 (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12199453
M. Wt: 370.4 g/mol
InChI Key: IIXWBMIYCIZVFB-UHFFFAOYSA-N
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Description

  • Reactants: Oxazole-substituted pyrrolidine-2,3-dione and 5-methylfuran-2-carbaldehyde.
  • Conditions: Aldol condensation reaction.
  • Product: (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions

  • Step 1: Synthesis of Pyrrolidine-2,3-dione Core

    • Reactants: Maleic anhydride and an appropriate amine.
    • Conditions: Reflux in an organic solvent such as toluene.
    • Product: Pyrrolidine-2,3-dione.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core.

    Substitution: The compound can participate in substitution reactions, especially at the oxazole and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used to study biological pathways and interactions.

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Therapeutic Agents: Potential use as an anti-inflammatory or anti-cancer agent.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Polymer Chemistry: It can be incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, thereby modulating the activity of its targets. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which confer a wide range of chemical reactivity and potential applications. This makes it distinct from other similar compounds that may lack one or more of these features.

Properties

Molecular Formula

C18H14N2O5S

Molecular Weight

370.4 g/mol

IUPAC Name

4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2-thiophen-2-yl-2H-pyrrol-5-one

InChI

InChI=1S/C18H14N2O5S/c1-9-5-6-11(24-9)16(21)14-15(12-4-3-7-26-12)20(18(23)17(14)22)13-8-10(2)25-19-13/h3-8,15,22H,1-2H3

InChI Key

IIXWBMIYCIZVFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CS3)C4=NOC(=C4)C)O

Origin of Product

United States

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